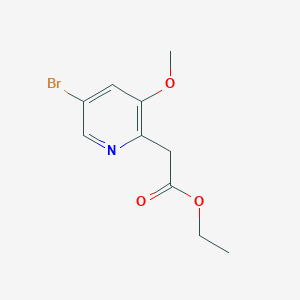
6-Iodo-4-methoxy-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-4-methoxy-2,2’-bipyridine is an organic compound with the molecular formula C11H9IN2O and a molecular weight of 312.11 g/mol It is a derivative of bipyridine, featuring an iodine atom at the 6-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methoxy-2,2’-bipyridine typically involves the iodination of 4-methoxy-2,2’-bipyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position.
Industrial Production Methods
While specific industrial production methods for 6-Iodo-4-methoxy-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-4-methoxy-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups.
Wissenschaftliche Forschungsanwendungen
6-Iodo-4-methoxy-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-Iodo-4-methoxy-2,2’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications . The molecular targets and pathways involved would vary based on the specific metal and the nature of the complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2,2’-bipyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
6-Iodo-2,2’-bipyridine: Lacks the methoxy group, which can influence its electronic properties and reactivity.
4-Nitro-2,2’-bipyridine: Contains a nitro group instead of a methoxy group, leading to different chemical behavior and applications.
Uniqueness
6-Iodo-4-methoxy-2,2’-bipyridine is unique due to the presence of both the iodine and methoxy substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable ligand in coordination chemistry .
Eigenschaften
CAS-Nummer |
205052-94-4 |
|---|---|
Molekularformel |
C11H9IN2O |
Molekulargewicht |
312.11 g/mol |
IUPAC-Name |
2-iodo-4-methoxy-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9IN2O/c1-15-8-6-10(14-11(12)7-8)9-4-2-3-5-13-9/h2-7H,1H3 |
InChI-Schlüssel |
SBTZWWMXVLIIQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)I)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)






![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)
![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)
